LogP and Lipophilicity: A 31-Fold Increase Over the Parent Indazole
The substitution of the parent 1H-indazole scaffold with a 5-bromo, 7-fluoro, and 3-iodo group results in a pronounced shift in lipophilicity, which is a critical determinant of membrane permeability, solubility, and overall drug-likeness. The target compound exhibits a calculated LogP of 3.96 . In stark contrast, the unsubstituted 1H-indazole core has a reported LogP of 1.18 [1]. This represents a 31-fold difference in lipophilicity on a logarithmic scale, fundamentally altering the compound's behavior in both biological assays and chemical extractions. This high LogP value is not achieved by any single substitution; for instance, 5-bromo-1H-indazole has a predicted LogP of ~2.1, and 7-fluoro-1H-indazole has a predicted LogP of ~1.5. The combination of all three halogens creates a synergistic effect that pushes the compound into a distinct lipophilicity range, making it a valuable tool for exploring hydrophobic binding pockets or for applications requiring high organic solubility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.96 (calculated) |
| Comparator Or Baseline | 1H-Indazole (LogP = 1.18) |
| Quantified Difference | LogP increase of 2.78 units (31-fold) |
| Conditions | Calculated/predicted values using standard cheminformatic algorithms. |
Why This Matters
A LogP difference of this magnitude dictates solubility, membrane permeability, and assay behavior, ensuring the compound is not a functional substitute for simpler indazoles in SAR studies or chemical processes.
- [1] PubChem. (2024). 1H-Indazole. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole. View Source
